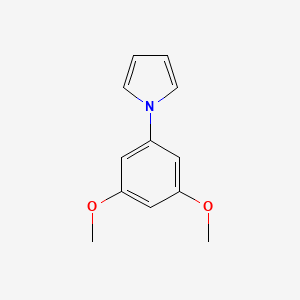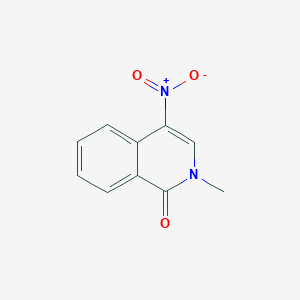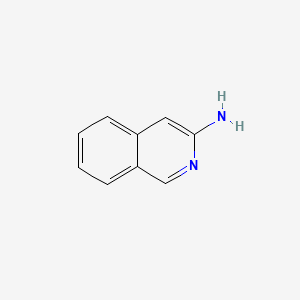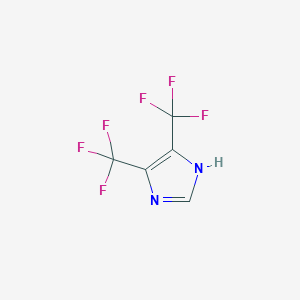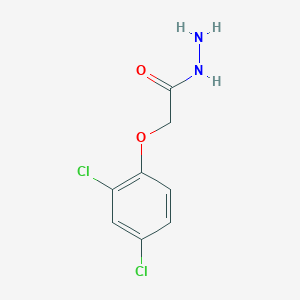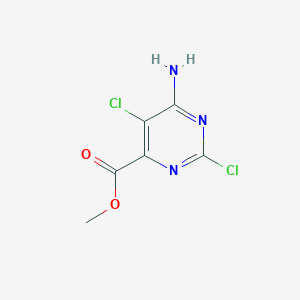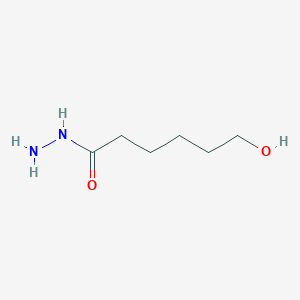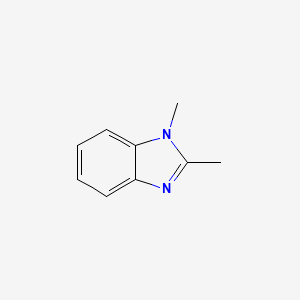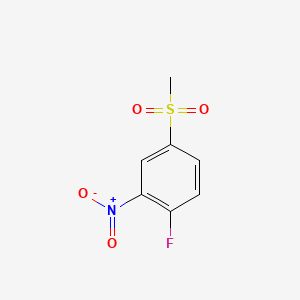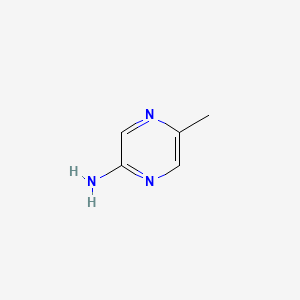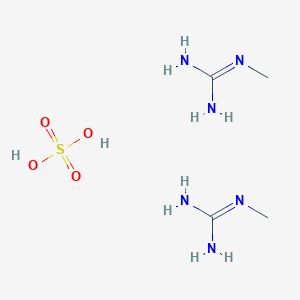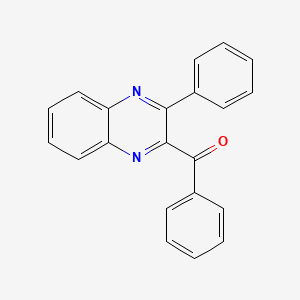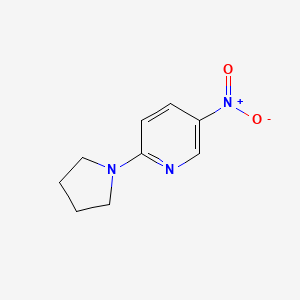
5-Nitro-2-(1-pyrrolidinyl)pyridine
Vue d'ensemble
Description
5-Nitro-2-(1-pyrrolidinyl)pyridine is a chemical compound with the molecular formula C9H11N3O2 and a molecular weight of 193.21 . It is a solid substance and is used for proteomics research .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 5-Nitro-2-(1-pyrrolidinyl)pyridine, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 5-Nitro-2-(1-pyrrolidinyl)pyridine is characterized by a five-membered pyrrolidine ring attached to a pyridine ring at the 2-position. The pyridine ring carries a nitro group at the 5-position .Physical And Chemical Properties Analysis
5-Nitro-2-(1-pyrrolidinyl)pyridine is a solid substance . It has a molecular weight of 193.21 . The compound is stored at room temperature .Applications De Recherche Scientifique
Photochromism and Photon-based Electronics
5-Nitro-2-(1-pyrrolidinyl)pyridine and its structural analogs have been studied for their photochromic properties, which are the ability to change color when exposed to light. These compounds exhibit photochromic activity in the solid state due to intramolecular transfer of a benzylic proton to pyridyl nitrogen, assisted by the nitro group. This property makes them potential candidates for photon-based electronics applications, such as in the development of light-responsive materials and devices (Naumov, 2006).
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, part of the 5-Nitro-2-(1-pyrrolidinyl)pyridine structure, is widely used in medicinal chemistry to develop compounds for treating human diseases. The interest in this scaffold is due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage. Pyrrolidine derivatives have been investigated for their target selectivity and biological profiles, making them valuable in designing new compounds with varied biological activities (Li Petri et al., 2021).
Corrosion Inhibition
Quinoline and its derivatives, which share structural similarities with 5-Nitro-2-(1-pyrrolidinyl)pyridine, are recognized for their anticorrosive properties. These compounds exhibit effectiveness against metallic corrosion due to their high electron density and ability to form stable chelating complexes with metallic surfaces. This makes them valuable in industries for protecting metals from corrosion, highlighting the versatility of nitrogen-containing heterocycles in practical applications (Verma et al., 2020).
Agrochemicals
Pyridine-based compounds, including structures similar to 5-Nitro-2-(1-pyrrolidinyl)pyridine, have been crucial in developing agrochemicals such as fungicides, insecticides, and herbicides. The discovery of these compounds often involves Intermediate Derivatization Methods, demonstrating the importance of pyridine moieties in creating effective agrochemicals that meet changing market requirements and contribute to sustainable agriculture practices (Guan et al., 2016).
Environmental Impact and Greenhouse Gas Emissions
Nitrous oxide (N2O), a potent greenhouse gas, can be produced through microbial processes in aquaculture systems, where compounds like 5-Nitro-2-(1-pyrrolidinyl)pyridine may play a role. Research suggests that aquaculture could be a significant anthropogenic source of N2O emissions, underscoring the need for sustainable practices and further investigation into the mechanisms of N2O production in such environments (Hu et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-nitro-2-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-12(14)8-3-4-9(10-7-8)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFBPCUSVFCNSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311781 | |
| Record name | 5-nitro-2-(1-pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727089 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Nitro-2-(1-pyrrolidinyl)pyridine | |
CAS RN |
26820-63-3 | |
| Record name | 26820-63-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-nitro-2-(1-pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl [4-(acetylamino)phenoxy]acetate](/img/structure/B1296675.png)
